molecular formula C14H10O3S B13821510 1-Phenanthrenesulfonic acid CAS No. 41105-39-9

1-Phenanthrenesulfonic acid

Cat. No.: B13821510
CAS No.: 41105-39-9
M. Wt: 258.29 g/mol
InChI Key: QFOYLCHPNNWUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenanthrenesulfonic acid is a sulfonated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group attached to the phenanthrene structure. It is primarily used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenanthrenesulfonic acid can be synthesized through the sulfonation of phenanthrene. The process involves the reaction of phenanthrene with concentrated sulfuric acid at elevated temperatures. This reaction typically yields a mixture of 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid, along with the desired this compound .

Industrial Production Methods: In industrial settings, the sulfonation process is optimized to maximize the yield of this compound. This involves controlling the reaction temperature, concentration of sulfuric acid, and reaction time. The resulting mixture is then subjected to separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenanthrenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Hydrogen gas in the presence of Raney nickel.

    Substitution: Halogens like bromine in the presence of a solvent like carbon tetrachloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenanthrenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Properties

CAS No.

41105-39-9

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

phenanthrene-1-sulfonic acid

InChI

InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17)

InChI Key

QFOYLCHPNNWUFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.